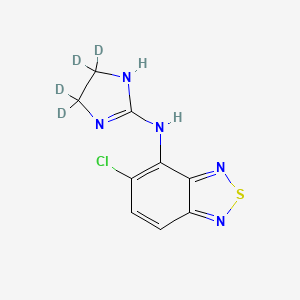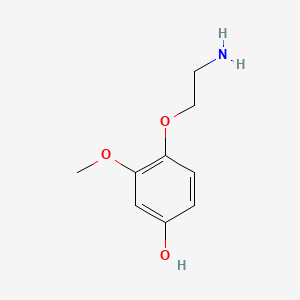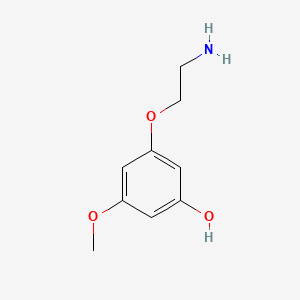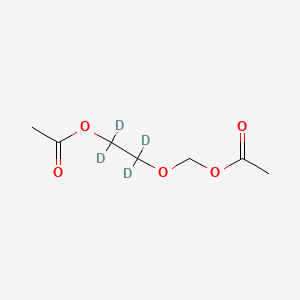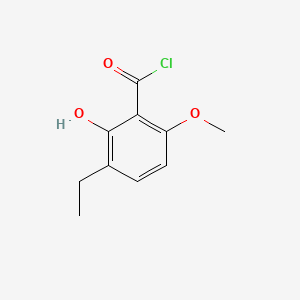
Octadec-9-enoic acid--butane-1,4-diol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-9-enoic acid–butane-1,4-diol (1/1) is a chemical compound with the molecular formula C22H44O4 and a molecular weight of 372.59 This compound is a combination of octadec-9-enoic acid and butane-1,4-diol in a 1:1 ratio
Preparation Methods
The synthesis of octadec-9-enoic acid–butane-1,4-diol (1/1) involves the esterification reaction between octadec-9-enoic acid and butane-1,4-diol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete reaction. The industrial production of this compound may involve similar esterification processes, but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Octadec-9-enoic acid–butane-1,4-diol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl groups in butane-1,4-diol can undergo substitution reactions with halogens or other nucleophiles. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Octadec-9-enoic acid–butane-1,4-diol (1/1) has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and the role of fatty acids in biological systems.
Medicine: Research on this compound may focus on its potential therapeutic effects, such as its role in drug delivery systems or as a precursor for bioactive molecules.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octadec-9-enoic acid–butane-1,4-diol (1/1) depends on its specific application. In biological systems, the compound may interact with lipid membranes, enzymes, or receptors, influencing various cellular processes. The molecular targets and pathways involved can vary, but they often include lipid metabolism pathways and signaling cascades related to fatty acid derivatives .
Comparison with Similar Compounds
Octadec-9-enoic acid–butane-1,4-diol (1/1) can be compared with other similar compounds, such as:
Octadec-9-enoic acid–ethylene glycol (1/1): This compound is similar but uses ethylene glycol instead of butane-1,4-diol.
Octadec-9-enoic acid–glycerol (1/1): This compound uses glycerol, a triol, instead of butane-1,4-diol.
Octadec-9-enoic acid–propane-1,3-diol (1/1): This compound uses propane-1,3-diol instead of butane-1,4-diol.
The uniqueness of octadec-9-enoic acid–butane-1,4-diol (1/1) lies in its specific combination of a monounsaturated fatty acid and a diol, which imparts distinct chemical and physical properties.
Properties
CAS No. |
107425-65-0 |
|---|---|
Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
2-hydroxybutyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-20-21(23)4-2/h11-12,21,23H,3-10,13-20H2,1-2H3/b12-11- |
InChI Key |
CKLLUIWAABQSJZ-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CC)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CCO)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)O |
Synonyms |
BUTYLENE GLYCOL OLEATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


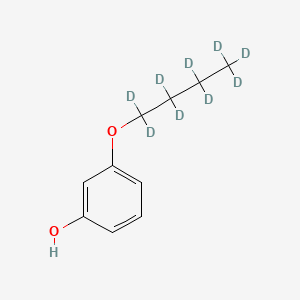
![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)
![[Tyr3,Lys5(Boc)]octreotide acetate](/img/new.no-structure.jpg)
![carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide](/img/structure/B562759.png)
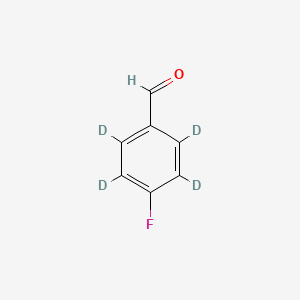
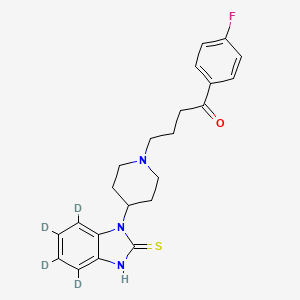

![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B562765.png)
